(1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride
Description
(1R)-1-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride (CAS: 1391465-25-0) is a chiral primary amine hydrochloride salt with a stereogenic center at the α-carbon. Its structure features a 2-chloro-4-fluorophenyl substituent, which confers distinct electronic and steric properties due to the electron-withdrawing effects of chlorine and fluorine atoms (Figure 1). This compound is primarily used in pharmaceutical research, particularly in the development of receptor-targeted ligands and enzyme inhibitors. The hydrochloride salt form enhances its solubility in polar solvents, facilitating its application in biological assays .
Molecular Formula: C₈H₉Cl₂FN
Molecular Weight: 218.07 g/mol (calculated)
Storage: Typically stored under inert conditions at room temperature .
Properties
IUPAC Name |
(1R)-1-(2-chloro-4-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c1-5(11)7-3-2-6(10)4-8(7)9;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHMUZNAMAJFTD-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)F)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-4-fluoroacetophenone.
Reduction: The ketone group of 2-chloro-4-fluoroacetophenone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol is then converted to the amine via an amination reaction using ammonia or an amine source under suitable conditions.
Resolution: The racemic mixture of the amine is resolved to obtain the (1R)-enantiomer using chiral resolution techniques.
Hydrochloride Formation: Finally, the (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and enzymatic resolution are potential methods for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The chloro and fluoro substituents on the phenyl ring contribute to its electronic properties, influencing its reactivity and interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituent positions, halogen atoms, and amine backbone configurations. Key differences in physicochemical properties, synthetic accessibility, and biological activity are highlighted below.
Substituted Phenyl Ethylamine Derivatives
Halogen and Functional Group Variations
- Chlorine vs. Bromine : Bromine-substituted analogs (e.g., CAS 64265-77-6 ) exhibit higher molecular weights and lipophilicity (logP ~2.5 vs. ~1.8 for the target compound), impacting membrane permeability.
- Methoxy vs. Chlorine : The methoxy group in (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride (CAS: N/A ) introduces hydrogen-bonding capacity, contrasting with the purely hydrophobic character of chlorine.
Biological Activity
(1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride, also known as a chiral amine compound, has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : (1R)-1-(2-chloro-4-fluorophenyl)ethanamine; hydrochloride
- Molecular Formula : C₈H₁₀ClFN
- Molecular Weight : 210.08 g/mol
- CAS Number : 1391465-25-0
The biological activity of (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride is largely attributed to its interaction with various molecular targets, including receptors and enzymes. The compound's stereochemistry influences its binding affinity, which is critical for its pharmacological effects. The presence of chloro and fluoro substituents enhances its electronic properties, potentially affecting its reactivity and interaction with biological systems.
Biological Activity Overview
Research into the biological activity of this compound indicates several key areas of interest:
1. Enzyme Interactions
Studies have shown that (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride can act as a ligand in enzyme-substrate interactions. Its structural features allow it to modulate the activity of certain enzymes, making it a valuable tool in biochemical assays .
2. Receptor Binding
The compound has been investigated for its binding affinity to various receptors, including adrenergic and serotonin receptors. These interactions suggest potential applications in treating disorders related to these receptor systems, such as anxiety or depression .
3. Pharmacological Effects
Preliminary studies indicate that (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride may exhibit pharmacological effects similar to those of established therapeutic agents, potentially acting as an antidepressant or anxiolytic. However, further studies are required to elucidate its efficacy and safety profile fully .
Case Studies
Several case studies have highlighted the biological activity of this compound:
Case Study 1: Enzyme Modulation
In a study assessing the modulation of protein kinase D (PDK1), it was found that compounds similar to (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride could significantly enhance kinase activity in vitro. This suggests that the compound may serve as a scaffold for developing novel PDK1 activators .
Case Study 2: Receptor Affinity
A comparative analysis of various chiral amines showed that (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride displayed higher binding affinity for serotonin receptors compared to its enantiomer. This finding underscores the importance of chirality in determining biological activity .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic routes are available for preparing (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride, and how can enantiomeric purity be ensured?
Methodological Answer: The synthesis typically involves asymmetric reduction or resolution of a ketone precursor. For example:
- Chiral amine synthesis : Start with (2-chloro-4-fluorophenyl)acetone and employ asymmetric reductive amination using a chiral catalyst (e.g., Ru-BINAP complexes) to introduce the (1R)-configuration. The resulting amine is then treated with HCl in dioxane or DCM to form the hydrochloride salt .
- Enantiomeric purity verification : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis to confirm optical rotation.
Q. How can the structure and purity of this compound be validated?
Methodological Answer:
- Structural characterization : Combine H/C NMR (for functional group and aromatic substitution patterns), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if single crystals are obtained). SHELX programs are widely used for crystallographic refinement .
- Purity assessment : Employ reversed-phase UPLC/HPLC with a C18 column and UV detection (e.g., λ = 254 nm). A purity ≥98% is typically required for pharmacological studies .
Q. What safety protocols are critical during handling and disposal of this compound?
Methodological Answer:
- Handling : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact with skin. Store in a dry, airtight container away from light .
- Disposal : Neutralize acidic residues with sodium bicarbonate, segregate halogenated waste, and follow institutional guidelines for hazardous chemical disposal .
Advanced Research Questions
Q. How can regioisomeric or diastereomeric impurities be identified and quantified in this compound?
Methodological Answer:
- Impurity profiling : Use stability-indicating UPLC methods with a gradient elution (e.g., 0.1% TFA in water/acetonitrile). Compare retention times and MS/MS fragmentation patterns with synthesized impurities (e.g., regioisomers with Cl/F positional swaps or incorrect stereochemistry) .
- Limit of detection (LOD) : Validate the method to detect impurities at 0.1% levels using ICH Q2(R1) guidelines.
Q. What strategies are effective for resolving conflicting crystallographic data during structure elucidation?
Methodological Answer:
- Data contradiction analysis : Cross-validate X-ray results with spectroscopic data. If twinning or poor crystal quality occurs (common with hydrochloride salts), use SHELXL for refinement with TWIN/BASF commands. For ambiguous electron density, perform DFT calculations (e.g., Gaussian) to model alternative conformations .
- Case study : If the amine proton position is unclear, compare hydrogen-bonding networks with analogous structures in the Cambridge Structural Database (CSD).
Q. How can the compound’s stability under various experimental conditions (e.g., pH, temperature) be evaluated?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–80°C), acidic/basic conditions (0.1 M HCl/NaOH), and oxidative stress (3% HO). Monitor degradation products via UPLC-MS and assign structures using fragmentation libraries .
- Kinetic analysis : Use Arrhenius plots to predict shelf-life under storage conditions (e.g., -20°C).
Q. What pharmacological screening approaches are suitable for studying this compound’s bioactivity?
Methodological Answer:
- Target identification : Screen against G protein-coupled receptors (GPCRs) using β-arrestin recruitment assays (e.g., DiscoverX PathHunter). This compound’s structural similarity to GPR88 agonists suggests potential neuropharmacological applications .
- Cellular assays : Evaluate cytotoxicity via MTT assays (λ = 570 nm) and validate target engagement with calcium flux or cAMP assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
